Heavy-Atom Effect: Bromo-Salicylaldehyde Azine Exhibits Distinct AIEE Behavior vs. Iodo Analog
The bromo-substituted salicylaldehyde azine derivative displays typical aggregation-induced emission enhancement (AIEE) characteristics, whereas the iodo-substituted analog undergoes fluorescence quenching due to an external heavy-atom effect [1]. This photophysical divergence is quantified by fluorescence intensity measurements in aggregated states.
| Evidence Dimension | Aggregation-Induced Emission Enhancement (AIEE) Behavior |
|---|---|
| Target Compound Data | Bromo-salicylaldehyde azine (derived from 3-bromo-2-hydroxybenzaldehyde) exhibits typical AIEE characteristics with enhanced fluorescence in aggregated state. |
| Comparator Or Baseline | Iodo-salicylaldehyde azine: Fluorescence quenched in aggregated state due to heavy-atom effect. |
| Quantified Difference | Bromo derivative retains AIEE; iodo derivative loses AIEE (quantified by fluorescence intensity reduction in aggregate phase). |
| Conditions | Azine derivatives synthesized from halogenated salicylaldehydes; fluorescence measured in solution and aggregated states. |
Why This Matters
For researchers developing AIEE-based sensors or organic light-emitting materials, the bromo analog provides the necessary emission enhancement, while the iodo analog is unsuitable for such applications.
- [1] Liu, X., et al. (2014). Halogenated salicylaldehyde azines: The heavy atom effect on aggregation-induced emission enhancement properties. Journal of Luminescence, 145, 737-740. doi:10.1016/j.jlumin.2013.08.020 View Source
